molecular formula C20H20N4O2S B2772585 (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2035023-17-5

(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2772585
CAS No.: 2035023-17-5
M. Wt: 380.47
InChI Key: FBQGLGLLNTVMLT-VAWYXSNFSA-N
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Description

(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, an azetidine ring, and a sulfonyl group attached to a styryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Attachment of the Styryl Sulfonyl Group: The styryl sulfonyl group can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with a styryl derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the Huisgen cycloaddition and sulfonylation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the styryl moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, ketones, or aldehydes.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted triazole or azetidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole can serve as a building block for the construction of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors, which could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism by which (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could be relevant in both biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylstyryl)-4-phenyl-1H-1,2,3-triazole: Lacks the azetidine and sulfonyl groups, which may result in different chemical and biological properties.

    1-(1-(Phenylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Similar structure but without the styryl moiety, potentially affecting its reactivity and applications.

    1-(1-((4-Methylstyryl)sulfonyl)azetidin-3-yl)-4-methyl-1H-1,2,3-triazole: Substitution of the phenyl group with a methyl group, which could influence its chemical behavior and biological activity.

Uniqueness

(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to the combination of its structural elements, which confer specific reactivity and potential biological activity. The presence of both the azetidine and triazole rings, along with the styryl sulfonyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-16-7-9-17(10-8-16)11-12-27(25,26)23-13-19(14-23)24-15-20(21-22-24)18-5-3-2-4-6-18/h2-12,15,19H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGLGLLNTVMLT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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